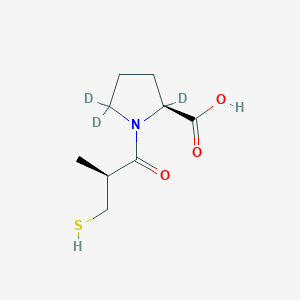

卡托普利-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Captopril-d3 is intended for use as an internal standard for the quantification of captopril by GC- or LC-MS. Captopril is a first generation nonpeptidic ACE inhibitor (IC50 = 6.3 nM) that was designed based on bradykinin-potentiating peptides isolated from the venom of B. jararaca, a pit viper native to Brazil. 1,2,3 It does not exhibit a domain preference for binding either the C- or N-terminal active sites of the somatic form of ACE. Acute and chronic administration of captopril reduces blood pressure in spontaneously hypertensive Wistar-Kyoto rats and does not induce hypotension in salt-repleted normotensive Wistar-Kyoto rats. Captopril is also a competitive and reversible inhibitor of leukotriene (LTA4) hydrolase, which results in the disruption of LTB4 synthesis with an IC50 value of 14 μM.

科学研究应用

高血压管理

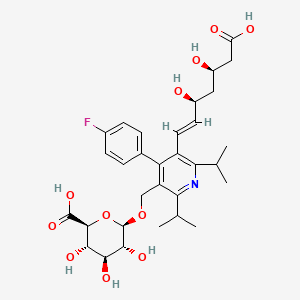

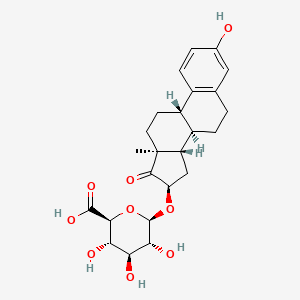

卡托普利作为首个血管紧张素转换酶(ACE)抑制剂,已广泛用于高血压的管理。 它通过增强血浆肾素活性并降低血浆醛固酮水平发挥作用,从而导致 ACE 活性的消除 {svg_1}。该机制对于控制血压至关重要,一直是高血压患者护理的基石。

心力衰竭治疗

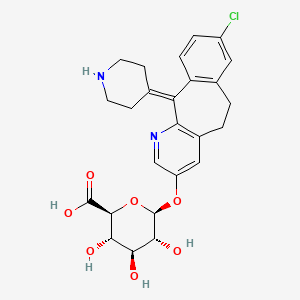

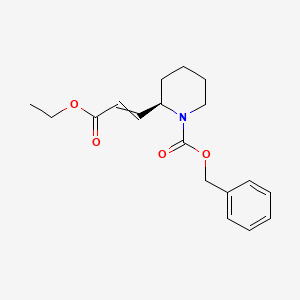

上市后研究已证实卡托普利在治疗轻度高血压和早期心力衰竭方面的疗效 {svg_2}。其影响全身血管阻力的能力使其成为管理充血性心力衰竭、改善症状和提高生存率的宝贵药物。

辐射诱发的肺损伤缓解

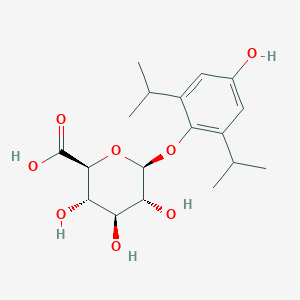

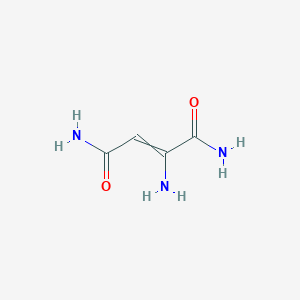

研究表明卡托普利可以减轻胸部放射治疗引起的肺部炎症和衰老 {svg_3}。该应用与治疗辐射诱发的肺损伤特别相关,其中卡托普利的抗炎特性在改善患者预后方面发挥着重要作用。

个性化医疗

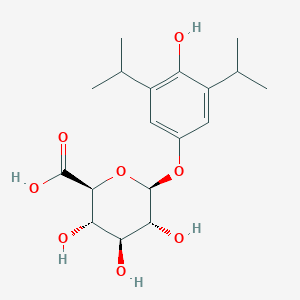

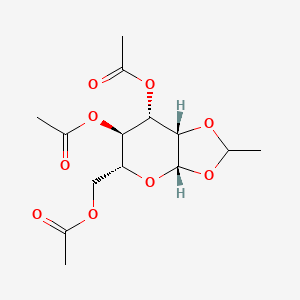

卡托普利的剂量可以根据患者的个体需求进行调整,这是迈向个性化医疗的一步。 这在高血压危象 (HC) 等情况中尤为重要,其中快速溶解的卡托普利制剂可以根据患者的具体需求进行调整 {svg_4}。

药物开发

将卡托普利纳入口崩片,利用卡托普利-环糊精等复合物,代表着药物制剂的进步 {svg_5}。这种开发旨在通过掩盖卡托普利的苦味并确保适当的释放动力学来提高患者依从性。

酶抑制研究

卡托普利作为高度特异性的酶抑制剂,为相关抑制剂的设计研究铺平了道路 {svg_6}。其抗高血压活性源于这种特异性作用,为酶靶向药物设计提供了见解。

作用机制

Target of Action

Captopril-d3, like its parent compound Captopril, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .

Biochemical Pathways

The inhibition of ACE and the subsequent decrease in ATII levels affect multiple biochemical pathways. The primary pathway is the RAAS, where the reduction of ATII leads to a decrease in blood pressure . Additionally, studies have shown that Captopril can alter the gut microbiota, which may contribute to its hypotensive effect .

Pharmacokinetics

Captopril-d3, like Captopril, is rapidly absorbed with a bioavailability of approximately 65% . It has a steady-state volume of distribution of about 0.8 L/kg and is primarily eliminated by the kidneys . The elimination half-life of unchanged Captopril is approximately 2 hours in healthy subjects . This can be longer in patients with chronic renal failure .

Result of Action

The primary result of Captopril-d3’s action is the reduction of blood pressure . By inhibiting ACE and reducing ATII levels, it decreases vasoconstriction and aldosterone secretion, leading to lowered blood pressure . It is used in the treatment of hypertension and may also be beneficial in conditions like congestive heart failure and nephropathy .

Action Environment

The action of Captopril-d3 can be influenced by various environmental factors. For instance, co-administration with food or antacids has been shown to diminish the bioavailability of Captopril . Additionally, certain disease states, such as chronic kidney disease (CKD) and chronic heart failure (CHF), can alter the pharmacokinetics and pharmacodynamics of Captopril .

生化分析

Biochemical Properties

Captopril-d3, like its parent compound Captopril, interacts with the angiotensin-converting enzyme (ACE) in the body . ACE is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor that plays a key role in regulating blood pressure . By inhibiting ACE, Captopril-d3 can reduce the levels of angiotensin II, leading to a decrease in blood pressure .

Cellular Effects

Captopril-d3 has been shown to have protective effects on cells. For instance, it has been found to exhibit protective effects through anti-inflammatory and anti-apoptotic pathways against hydrogen peroxide-induced oxidative stress in C6 glioma cells . It significantly increased cell viability, reduced inflammation markers, and decreased the apoptosis rate .

Molecular Mechanism

The molecular mechanism of action of Captopril-d3 is primarily through its inhibition of ACE. It binds to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II . This leads to a decrease in vasoconstriction and a reduction in blood pressure .

Temporal Effects in Laboratory Settings

Studies on Captopril, the parent compound, have shown that it has linear kinetics over a wide range of oral and intravenous doses .

Dosage Effects in Animal Models

Studies on Captopril have shown that it efficiently suppressed epilepsy in rats when administered daily .

Metabolic Pathways

Captopril-d3 is likely to be involved in similar metabolic pathways as Captopril. The primary route of elimination of Captopril is the kidney, with renal clearance exceeding the glomerular filtration rate due to active tubular secretion .

Transport and Distribution

Captopril, the parent compound, is known to bind readily to albumin and other plasma proteins .

属性

IUPAC Name |

(2S)-2,5,5-trideuterio-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7+/m1/s1/i4D2,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKRSMQSSFJEIM-SIHDFBQLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)C(=O)N1CCCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(CCC(N1C(=O)[C@H](C)CS)([2H])[2H])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356383-38-4 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356383-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。